molecular formula C11H8O4 B1606531 1,6-Dihydroxy-2-naphthoic acid CAS No. 38134-93-9

1,6-Dihydroxy-2-naphthoic acid

Cat. No.: B1606531
CAS No.: 38134-93-9
M. Wt: 204.18 g/mol
InChI Key: GWDGEVHBWRIBPF-UHFFFAOYSA-N
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Description

1,6-Dihydroxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by the presence of two hydroxyl groups at the 1 and 6 positions on the naphthalene ring, and a carboxyl group at the 2 position

Mechanism of Action

Target of Action

1,6-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA also interacts with the transcriptional activators MarA, SoxS, and Rob proteins that control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA increases the expression level of the AcrAB-TolC pump . It enhances the promoter activity of marA and soxS, which in turn increases the expression of the acrAB and tolC genes . .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . An alternative menaquinone biosynthetic pathway has been found in some microorganisms, where 5,8-dihydroxy-2-naphthoic acid (1,4-dihydroxy-6-naphthoic acid) is identified as an intermediate instead of 1,4-dihydroxy-2-naphthoic acid .

Pharmacokinetics

It is known that dhna can increase the organic solvent tolerance ofE. coli, suggesting that it may have good bioavailability in bacterial cells .

Result of Action

The addition of DHNA increases the organic solvent tolerance of E. coli . This is beneficial for the bioproduction of various valuable chemicals .

Action Environment

The action of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the efficacy of DHNA in increasing the organic solvent tolerance of E. coli

Biochemical Analysis

Biochemical Properties

1,6-Dihydroxy-2-naphthoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Cytochrome P450 CYP199A2, which catalyzes the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme to carry out its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. For instance, it has been reported to stimulate the growth of bifidobacteria, thus improving conditions in the human intestine . It also influences cell function by participating in key metabolic pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the catalysis of biochemical reactions, such as the regioselective oxidation carried out by the enzyme Cytochrome P450 CYP199A2 . This involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in key metabolic pathways. It is a significant intermediate in the biosynthesis of certain compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dihydroxy-2-naphthoic acid can be synthesized through various methods. One common approach involves the regioselective oxidation of 1-hydroxy-2-naphthoic acid using cytochrome P450 monooxygenases, such as CYP199A2 . This enzyme catalyzes the oxidation under mild conditions, producing this compound with high specificity.

Industrial Production Methods: Industrial production of this compound often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, neutralization, and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dihydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or cytochrome P450 enzymes are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced naphthoic acids.

    Substitution: Ethers, esters, and other substituted derivatives.

Comparison with Similar Compounds

1,6-Dihydroxy-2-naphthoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1,6-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDGEVHBWRIBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068069
Record name 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38134-93-9
Record name 1,6-Dihydroxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38134-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038134939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-
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Record name 2-Naphthalenecarboxylic acid, 1,6-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dihydroxy-2-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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